molecular formula C12H15NO2 B8005735 (R)-(1-Benzyl-azetidin-2-yl)-acetic acid

(R)-(1-Benzyl-azetidin-2-yl)-acetic acid

Cat. No.: B8005735
M. Wt: 205.25 g/mol
InChI Key: CFVPGRZBDAYEOX-LLVKDONJSA-N
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Description

(R)-(1-Benzyl-azetidin-2-yl)-acetic acid is a chiral azetidine derivative characterized by a four-membered azetidine ring substituted with a benzyl group at position 1 and an acetic acid moiety at position 2 (Figure 1). The azetidine ring introduces significant steric strain due to its small size, which influences conformational stability and reactivity. This compound is primarily utilized in pharmaceutical research as a precursor for drug candidates targeting enzymes or receptors that recognize rigid, nitrogen-containing heterocycles. Its synthesis typically involves benzylation of azetidine intermediates followed by carboxylation or hydrolysis steps .

Properties

IUPAC Name

2-[(2R)-1-benzylazetidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVPGRZBDAYEOX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Reagents

The azetidine ring is formed through a [2+2] cycloaddition between benzylamine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:

  • Schiff base formation : Benzylamine reacts with ketones or aldehydes (e.g., glyoxylic acid) in dichloromethane (DCM) at −10°C, catalyzed by triethylamine (TEA).

  • Cyclization : Thionyl chloride (SOCl₂) initiates ring closure, yielding the azetidinone core. The reaction is quenched with saturated sodium bicarbonate to isolate intermediates.

Table 1: Reaction Conditions for Asymmetric Cyclization

StepReagentsTemperatureSolventYield (%)
Schiff base formationBenzylamine, glyoxylic acid−10°CDCM75–82
CyclizationSOCl₂, TEA0–25°CDCM68–74
Acid hydrolysisHCl (1 M)80°CH₂O/EtOH89–93

Enantioselectivity is achieved using chiral auxiliaries such as (S)-3-(4-fluorophenyl)-oxazolidinone, which directs the stereochemistry at C2 of the azetidine ring.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 1-benzyl-azetidin-2-yl-acetic acid is resolved using immobilized lipases (e.g., Candida antarctica lipase B). The ester derivative undergoes hydrolysis in phosphate buffer (pH 7.0) at 37°C, preferentially cleaving the (S)-enantiomer.

Key Parameters:

  • Substrate : Ethyl (1-benzyl-azetidin-2-yl)-acetate

  • Enzyme loading : 20 mg/mL

  • Enantiomeric excess (ee) : >98% (R) after 24 h

Chiral Pool Synthesis from (R)-Serine

Stepwise Functionalization

(R)-Serine serves as a chiral precursor. The synthesis involves:

  • Protection : Boc anhydride protects the amino group.

  • Ring closure : Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) forms the azetidine ring.

  • Benzylation : Benzyl bromide (BnBr) in DMF introduces the benzyl group at N1.

  • Oxidation : Jones oxidation converts the hydroxymethyl group to acetic acid.

Table 2: Chiral Pool Synthesis Metrics

StepReagentsTemperatureTime (h)Yield (%)
Boc protectionBoc₂O, DMAP0°C → 25°C1295
Mitsunobu reactionPPh₃, DEAD, THF0°C → 25°C678
BenzylationBnBr, K₂CO₃60°C885
OxidationCrO₃, H₂SO₄0°C291

Catalytic Asymmetric Hydrogenation

Ruthenium-Based Catalysts

Enantioselective hydrogenation of α-acetamido acrylates using Ru-(S)-BINAP complexes produces (R)-configured azetidine precursors. Key conditions:

  • Substrate : 1-benzyl-3-acetamido-azetidin-2-one

  • Catalyst : RuCl₂[(S)-BINAP]

  • Pressure : 50 bar H₂

  • Solvent : MeOH

  • ee : 99% (R), Yield: 92%

Comparison of Methodologies

Table 3: Advantages and Limitations of Synthesis Routes

MethodEnantiomeric Excess (%)ScalabilityCost Efficiency
Asymmetric cyclization85–90ModerateHigh
Enzymatic resolution98–99LowModerate
Chiral pool synthesis99HighLow
Catalytic hydrogenation99HighHigh

Catalytic hydrogenation and chiral pool synthesis are preferred for industrial-scale production due to high ee and scalability.

Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (dd, J = 9.5 Hz, 1H, CH₂), 3.58 (s, 2H, CH₂CO), 2.95–2.88 (m, 1H, CH), 2.45–2.38 (m, 2H, CH₂).

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), flow rate 1 mL/min; retention time: 12.3 min (R), 14.7 min (S).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe microreactor systems for azetidine synthesis, reducing reaction times from hours to minutes. Key features:

  • Residence time : 5–10 min

  • Throughput : 1 kg/day

  • Purity : >99.5%

Chemical Reactions Analysis

Types of Reactions

®-(1-Benzyl-azetidin-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(R)-(1-Benzyl-azetidin-2-yl)-acetic acid is frequently utilized as a precursor in the synthesis of functionalized azetidines and other heterocycles. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to ketones or carboxylic acidsPotassium permanganate, Chromium trioxide
ReductionForms alcohols or aminesLithium aluminum hydride, Sodium borohydride
SubstitutionProduces various substituted azetidinesAlkyl halides, Acyl chlorides

Potential Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising biological activity. Studies have shown its potential effectiveness against various cancer cell lines and its role in modulating biological pathways.

  • Antiproliferative Activity : A series of azetidinones related to this compound demonstrated significant antiproliferative effects on breast cancer cell lines, inhibiting cell migration and exhibiting anti-angiogenic properties .
  • Vasopressin V1a Antagonism : Related azetidinones have been identified as antagonists for the vasopressin V1a receptor, which is crucial for regulating blood pressure and fluid balance .

Pharmaceutical Applications

Drug Development
The compound's chiral nature makes it particularly relevant in the design of chiral drugs. Its derivatives have been investigated for their potential therapeutic effects, particularly in the context of inflammatory diseases and cancer treatment.

  • GPR43 Modulation : Compounds derived from this compound have been explored for their ability to modulate GPR43, a receptor involved in mediating inflammatory responses .

Case Study 1: Synthesis of Functionalized Azetidines

A recent study highlighted the synthesis of enantioenriched azetidines from this compound using a multi-step process that included mesylation and hydrogenolysis. The resulting compounds showed high enantiomeric purity (>99%) and were evaluated for their biological activity .

Case Study 2: Anticancer Activity

Research conducted on azetidinone derivatives revealed their effectiveness as microtubule-targeted agents in breast cancer treatment. These compounds inhibited tubulin polymerization and demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of ®-(1-Benzyl-azetidin-2-yl)-acetic acid involves its interaction with specific molecular targets. The benzyl group and the azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine or Piperidine Cores

Table 1: Key Structural and Physical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
(R)-(1-Benzyl-azetidin-2-yl)-acetic acid Azetidine 1-Benzyl, 2-acetic acid ~221.26 High ring strain, chiral center, moderate acidity due to electron-donating benzyl group
(R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic acid Piperidine 3-Benzyl/ethyl amino, 1-acetic acid 276.37 Larger ring reduces strain; increased basicity due to tertiary amine
(1-Benzyl-3-oxo-2-piperazinyl)acetic acid Piperazine 1-Benzyl, 3-oxo, 2-acetic acid 248.28 Additional nitrogen in ring; keto group enhances polarity and hydrogen bonding
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid Azetidine 1-Boc, 3-acetic acid ~215.27 Boc protection improves stability; reduced reactivity compared to benzyl

Acidic Properties Compared to Other Carboxylic Acids

The acetic acid moiety in the target compound exhibits weaker acidity (predicted pKa ~4.5–5.0) compared to chloroacetic acid (pKa 2.86) due to the electron-donating inductive effect of the benzyl group. However, it is stronger than unsubstituted acetic acid (pKa 4.76) because the azetidine ring slightly withdraws electrons via its nitrogen lone pair .

Table 2: Acid Strength Comparison
Compound Substituent Effects pKa
Chloroacetic acid Strong -I effect of Cl 2.86
Acetic acid No substituent 4.76
This compound Mild -I (azetidine N), +I (benzyl) ~4.8
(R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic acid +I effect of alkyl groups ~5.2

Research Findings and Industrial Context

  • Synthetic Methods: The Monsanto and Cativa processes () highlight industrial acetic acid production, but specialized derivatives like the target compound rely on organocatalytic or enantioselective methods for chiral purity.
  • Stability and Handling : The benzyl group in the target compound necessitates inert storage conditions to prevent oxidation, unlike the more stable Boc-protected variants .

Biological Activity

(R)-(1-Benzyl-azetidin-2-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which contributes to its unique biological properties. The presence of the benzyl group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry.

PropertyValue
Molecular FormulaC12_{12}H15_{15}N O2_{2}
Molecular Weight205.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various azetidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

These results suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers.

Research Findings on Anticancer Effects

A recent study evaluated the effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50_{50} values were reported as follows:

Cell LineIC50_{50} (µM)
MDA-MB-2315.4
HepG26.5

These findings indicate a promising potential for the compound in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The azetidine ring and benzyl group can engage with enzymes or receptors involved in critical cellular processes.

Proposed Mechanisms

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it might activate apoptotic pathways by modulating Bcl-2 family proteins or caspases.
  • Cell Cycle Arrest : Evidence suggests that it could interfere with cell cycle progression in tumor cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-(1-Benzyl-azetidin-2-yl)-acetic acid with stereochemical control?

  • Methodological Answer : The synthesis typically involves azetidine ring formation followed by benzylation and acetic acid side-chain introduction. Key steps include:

  • Ring closure : Use of nucleophilic substitution or cycloaddition reactions to form the azetidine core.
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) to ensure (R)-configuration .
  • Characterization : Confirm stereochemistry via polarimetry, chiral HPLC, or X-ray crystallography .

Q. How can researchers verify the purity and concentration of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards. Validate with mass spectrometry (LC-MS) for molecular weight confirmation .
  • Concentration : Quantify via titration (e.g., acid-base titration with NaOH, using phenolphthalein as an indicator) or NMR spectroscopy (using an internal standard like 1,3,5-trimethoxybenzene) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical protocols .

Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm benzyl, azetidine, and acetic acid moieties. DEPT-135 or COSY experiments resolve overlapping signals .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid group) .
  • X-ray crystallography : Resolve absolute configuration and crystal packing .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this compound?

  • Methodological Answer :

  • Optimize reaction conditions : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C for hydrogenation steps) to improve efficiency .
  • Purification challenges : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Mechanistic studies : Employ DFT calculations to identify rate-limiting steps and adjust reagent stoichiometry .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer :

  • Cross-validate techniques : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations) .
  • Dynamic effects : Consider rotameric equilibria in the azetidine ring, which may cause splitting in NMR signals. Use variable-temperature NMR to confirm .
  • Reference databases : Cross-check against peer-reviewed spectral libraries (e.g., NIST Chemistry WebBook) to rule out impurities .

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light and compare with dark controls .

Q. How can researchers evaluate the potential of this compound in drug discovery pipelines?

  • Methodological Answer :

  • Target binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs or enzymes) .
  • ADME profiling : Assess permeability (Caco-2 cell models), metabolic stability (microsomal assays), and toxicity (MTT assay in HepG2 cells) .
  • In silico screening : Perform molecular docking (AutoDock Vina) to predict binding modes and optimize lead structures .

Notes

  • Data Reliability : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST) over commercial platforms .
  • Conflict Resolution : Replicate experiments under standardized conditions and consult crystallographic data to resolve structural ambiguities .

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